![molecular formula C14H18N2O B1367206 4-phenyl-2,8-Diazaspiro[4.5]decan-3-one CAS No. 79139-66-5](/img/structure/B1367206.png)

4-phenyl-2,8-Diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

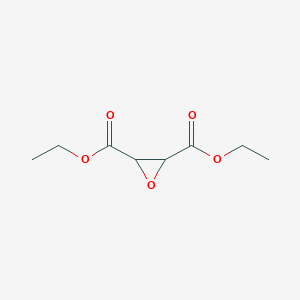

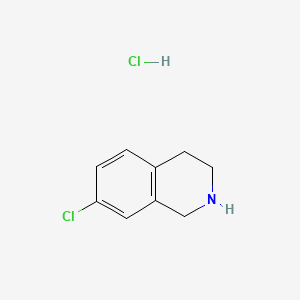

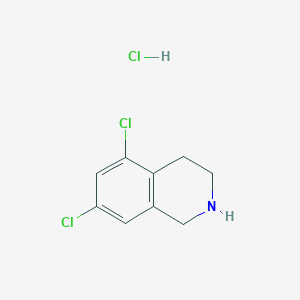

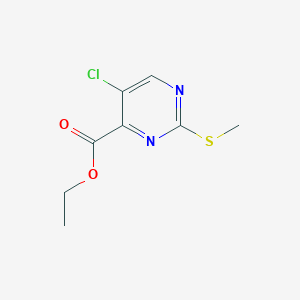

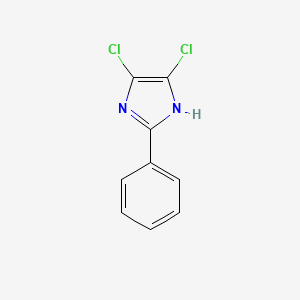

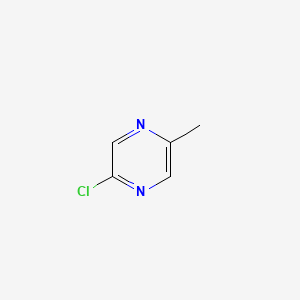

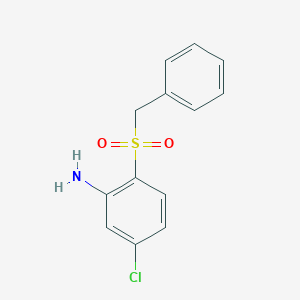

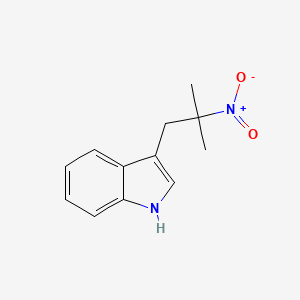

Molecular Structure Analysis

The molecular structure of “4-phenyl-2,8-Diazaspiro[4.5]decan-3-one” is represented by the InChI code:1S/C14H18N2O.ClH/c17-13-12 (11-4-2-1-3-5-11)14 (10-16-13)6-8-15-9-7-14;/h1-5,12,15H,6-10H2, (H,16,17);1H . The molecular weight is 266.77 . Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications

T-Type Calcium Channel Antagonists

- Research by Fritch & Krajewski (2010) focused on the use of substituted 2,8-diazaspiro[4.5]decan-1-one compounds as potent T-type calcium channel inhibitors. These compounds showed modest selectivity over L-type calcium channels.

GlyT1 Inhibitors

- A study by Alberati et al. (2006) discovered a class of 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-ones as potent and selective GlyT1 inhibitors. These compounds showed improved metabolic stability and pharmacokinetic profiles.

CCR4 Antagonists

- Shukla et al. (2016) synthesized potent CCR4 antagonists using 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, demonstrating high affinity in various assays and the ability to induce endocytosis of CCR4.

Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors

- Research by Deng et al. (2013) revealed a novel complex crystal structure of PHD2 with its inhibitor, a 2,8-diazaspiro[4.5]decan-1-one analogue, leading to the discovery of a compound with high potency and a good oral pharmacokinetic profile.

Antifungal Agents

- Li et al. (2019) designed and synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors and antifungal agents. These compounds showed promising antifungal activity against various fungi.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of 4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one are Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and Tyrosine kinase 2 (TYK2)/Janus kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases . TYK2/JAK1 are part of the Janus kinase family and play a critical role in the signaling of cytokines, which are important for immune responses .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity . By inhibiting RIPK1, it can block the activation of the necroptosis pathway . As for TYK2/JAK1, its inhibition can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . This pathway is involved in programmed cell death and is a key driver of various inflammatory diseases . By inhibiting TYK2/JAK1, it can regulate the signaling of cytokines, affecting immune responses .

Result of Action

By inhibiting RIPK1, this compound can prevent necroptosis, showing significant anti-necroptotic effects in U937 cell necroptosis models . By inhibiting TYK2/JAK1, it can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells .

Properties

IUPAC Name |

4-phenyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGUXHOVQQNFJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC(=O)C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507613 |

Source

|

| Record name | 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79139-66-5 |

Source

|

| Record name | 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.